Methyl 2-decenoate

Beschreibung

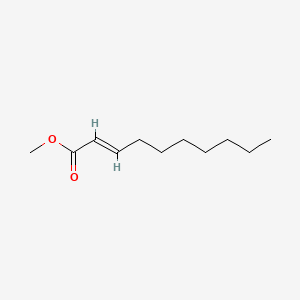

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2482-39-5 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

methyl dec-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3 |

InChI-Schlüssel |

VVBWOSGRZNCEBX-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CC(=O)OC |

Isomerische SMILES |

CCCCCCC/C=C/C(=O)OC |

Kanonische SMILES |

CCCCCCCC=CC(=O)OC |

Andere CAS-Nummern |

7367-85-3 2482-39-5 |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Synthetic Utility of Methyl 2-Decenoate: A Technical Whitepaper

Executive Summary

Methyl 2-decenoate (often occurring as the thermodynamically favored (E)-isomer) is a highly versatile α,β -unsaturated fatty acid ester. While traditionally recognized for its distinct olfactory profile in the flavor and fragrance industry, its highly reactive conjugated system makes it a critical intermediate in advanced organic synthesis and drug development. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, stereoselective synthesis workflows, and downstream derivatization protocols, designed specifically for application scientists and synthetic chemists.

Structural Identity and Physicochemical Thermodynamics

Understanding the thermodynamic and physicochemical profile of methyl 2-decenoate is essential for optimizing reaction conditions, purification workflows, and formulation matrices. The molecule features a 10-carbon aliphatic chain with an α,β -unsaturated methyl ester moiety, rendering it highly lipophilic yet capable of hydrogen-bond acceptance.

Table 1: Core Physicochemical Properties

| Property | Value | Reference / Source |

| IUPAC Name | Methyl (E)-dec-2-enoate | PubChem[1] |

| CAS Registry Number | 2482-39-5 (Unspecified) 7367-85-3 ((E)-isomer) | PubChem[1] |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |

| Molecular Weight | 184.28 g/mol | Cheméo[2] |

| Specific Gravity | 0.887 – 0.892 (at 25 °C) | The Good Scents Co.[3] |

| Refractive Index ( nD20 ) | 1.442 – 1.448 (at 20 °C) | The Good Scents Co.[3] |

| Flash Point | 106.11 °C (223.00 °F) | The Good Scents Co.[3] |

| LogP (Octanol/Water) | 3.076 (Calculated) | Cheméo[2] |

| Water Solubility (Log10WS) | -3.14 mol/L | Cheméo[2] |

Formulation Implications: The high LogP (~3.08) and extremely low water solubility dictate that methyl 2-decenoate must be formulated in lipid-based vehicles (e.g., medium-chain triglycerides) or emulsified using non-ionic surfactants for biological assays. Its relatively high flash point (106.11 °C) allows for safe handling during moderate-temperature reflux procedures[2][3].

Stereoselective Synthesis: The Wittig Olefination Protocol

The most reliable method for synthesizing methyl (E)-2-decenoate de novo is via the Wittig reaction of octanal with a stabilized ylide.

Causality of Reagent Choice: Why use a stabilized ylide? Stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, bear an electron-withdrawing ester group. This stabilization inherently favors the formation of the (E)-alkene. The intermediate oxaphosphetane forms reversibly, allowing the system to equilibrate to the thermodynamically stable trans configuration before the irreversible elimination of triphenylphosphine oxide ( Ph3PO ) occurs.

Protocol 1: Synthesis of Methyl (E)-2-decenoate

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of octanal in 30 mL of anhydrous dichloromethane (DCM).

-

Ylide Addition: Cool the solution to 0 °C using an ice bath. Slowly add 11.0 mmol (1.1 eq) of methyl (triphenylphosphoranylidene)acetate portion-wise. Rationale: Cooling controls the exothermic nature of the addition, preventing localized heating that could compromise stereoselectivity.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

-

Workup & Precipitation: Concentrate the DCM under reduced pressure. Suspend the resulting crude syrup in 50 mL of cold hexane and stir vigorously for 15 minutes. Rationale: Ph3PO is highly soluble in DCM but virtually insoluble in cold hexane. This step precipitates the byproduct, bypassing the need for massive chromatography columns.

-

Purification: Filter the white Ph3PO precipitate through a Celite pad. Concentrate the filtrate and purify via flash chromatography (Silica gel, 95:5 Hexane:Ethyl Acetate).

-

Self-Validating Checkpoint: The reaction is self-validating via Thin Layer Chromatography (TLC); the disappearance of the octanal spot and the appearance of a UV-active spot (due to the conjugated ester) confirms conversion. Post-purification, 1 H NMR unequivocally validates the stereochemistry: the vinylic α -proton will appear as a doublet at ~5.8 ppm with a trans coupling constant of J≈15.6 Hz.

Downstream Derivatization: Allylic Oxidation

Methyl 2-decenoate serves as an excellent scaffold for further functionalization, most notably via allylic oxidation to yield methyl 4-oxo-2-decenoate, a highly reactive Michael acceptor.

Causality of Oxidant Choice: Traditional allylic oxidants like t -butyl chromate or standard CrO3 -pyridine complexes completely fail to oxidize methyl 2-decenoate. The electron-withdrawing ester group severely deactivates the allylic C4 position. To overcome this, Chromium trioxide ( CrO3 ) in a highly acidic mixture of glacial acetic acid and acetic anhydride must be used. The acidic environment drastically increases the electrophilicity of the chromium species, enabling successful C-H activation at the deactivated allylic site[4].

Protocol 2: Oxidation to Methyl 4-oxo-2-decenoate

-

Reagent Preparation: In a fume hood, slowly add 50 mmol of CrO3 in small portions to a highly exothermic mixture of acetic anhydride (12.5 mL) and glacial acetic acid (25 mL). Dilute with 25 mL of benzene under strict ice-cooling[4].

-

Substrate Addition: Dissolve 10 mmol of methyl 2-decenoate in 5 mL of benzene. Add this dropwise to the oxidant solution, strictly maintaining the internal temperature below 20 °C[4].

-

Quenching: Stir for 40 minutes. Pour the mixture into 50 mL of cold brine to quench the reaction[4].

-

Extraction: Neutralize carefully with aqueous sodium hydroxide and extract with diethyl ether (3 x 30 mL). Dry over anhydrous Na2SO4 and concentrate[4].

-

Self-Validating Checkpoint: The success of this protocol is visually validated by the immediate color shift of the chromium reagent from deep orange-red ( CrVI ) to dark green ( CrIII ). Analytically, the IR spectrum will show a new, intense carbonyl stretch at ~1680 cm −1 (conjugated ketone), validating C4 functionalization without cleavage of the target double bond.

Applications in Drug Development and Flavor Chemistry

-

Flavor and Fragrance: Methyl 2-decenoate is extensively utilized as a flavoring agent, imparting characteristic "mushroom", green, and fruity (peach/apricot) olfactory notes[5]. It is frequently integrated into commercial fragrance concentrates at up to 2.0%[3].

-

Pharmacological Precursors: The biological utility of trans-2-decenoic acid derivatives is gaining significant traction. Recombinant microbial pathways have been engineered to produce trans-2 fatty acids and esters (like methyl 2-decenoate) due to their high-value applications[6]. Furthermore, the saponified free acid (trans-2-decenoic acid) is a potent signaling molecule known to inhibit biofilm formation in pathogens like Streptococcus mutans and Candida albicans, and its derivatives have been linked to neuroprotective pharmacological properties[5][6].

Workflow Visualization

Figure 1: Synthetic workflow and downstream derivatization pathways of methyl 2-decenoate.

References

-

Decenoic acid - Wikipedia , wikipedia.org. 5

-

Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem - NIH , nih.gov. 1

-

Chemical Properties of 2-Decenoic acid, methyl ester (CAS 2482-39-5) - Cheméo , chemeo.com. 2

-

methyl 2-decenoate, 2482-39-5 - The Good Scents Company , thegoodscentscompany.com.3

-

WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof - Google Patents , google.com. 6

-

Allylic Oxidation of Methyl 2-Alkenoates , oup.com. 4

Sources

- 1. Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Decenoic acid, methyl ester (CAS 2482-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. methyl 2-decenoate, 2482-39-5 [thegoodscentscompany.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Decenoic acid - Wikipedia [en.wikipedia.org]

- 6. WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Natural Sources of Methyl 2-Decenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-decenoate, a fatty acid ester with potential applications in chemical communication and as a bioactive molecule, is a compound of increasing interest within the scientific community. While its synthetic routes are established, a comprehensive understanding of its natural origins is crucial for the discovery of novel biological functions and the development of sustainable production methods. This technical guide provides an in-depth exploration of the known and potential natural sources of methyl 2-decenoate, with a focus on its occurrence in the plant and insect kingdoms. It synthesizes current scientific literature to offer detailed methodologies for extraction, isolation, and characterization, and delves into the putative biosynthetic pathways. This document is intended to serve as a foundational resource for researchers seeking to investigate and harness the properties of this intriguing natural product.

Introduction: The Chemical Identity and Significance of Methyl 2-Decenoate

Methyl 2-decenoate (C₁₁H₂₀O₂) is an α,β-unsaturated fatty acid methyl ester.[1] Its chemical structure, characterized by a ten-carbon chain with a double bond between the second and third carbon atoms, and a methyl ester group, imparts specific chemical and physical properties that are relevant to its biological roles. The "(E)"-isomer is the more commonly referenced form.[1] While not as extensively studied as some other semiochemicals, its structural similarity to known insect pheromones and its potential presence in aromatic plants suggest a significant, yet underexplored, biological relevance. This guide aims to consolidate the current knowledge and provide a technical framework for future research into this compound.

Documented and Putative Natural Sources

The natural occurrence of methyl 2-decenoate is not as widely documented as its saturated counterpart, methyl decanoate. However, compelling evidence points towards two primary domains: the plant kingdom, particularly in essential oils, and the insect kingdom, as a semiochemical.

Plant Kingdom: The Case of Coriander (Coriandrum sativum)

The most significant lead for the presence of a direct precursor to methyl 2-decenoate in the plant kingdom comes from the analysis of coriander (Coriandrum sativum L.) leaf essential oil. Multiple studies have identified 2-decenoic acid as a major constituent of this oil, with concentrations reported as high as 30.8%. While this is the free fatty acid and not the methyl ester, the presence of such a high concentration of the direct precursor is a strong indicator that methyl 2-decenoate may also be present, albeit potentially as a minor component, or that the plant possesses the enzymatic machinery for its production.

The biosynthesis of fatty acids in plants is a well-understood process, starting from acetyl-CoA and involving a series of enzymatic steps.[2][3][4] The formation of unsaturated fatty acids is catalyzed by desaturase enzymes.[2][3][4] The subsequent esterification of free fatty acids to their methyl esters is a plausible biochemical transformation, potentially mediated by non-specific esterases or as a byproduct of other metabolic pathways.

Table 1: Key Volatile Compounds Identified in Coriandrum sativum Leaf Essential Oil

| Compound | Chemical Class | Reported Concentration (%) | Reference |

| 2-Decenoic acid | Unsaturated Fatty Acid | 30.8 | |

| E-11-Tetradecenoic acid | Unsaturated Fatty Acid | 13.4 | |

| Capric acid (Decanoic acid) | Saturated Fatty Acid | 12.7 | |

| Undecyl alcohol | Alcohol | 6.4 | |

| Tridecanoic acid | Saturated Fatty Acid | 5.5 |

Note: This table highlights the prevalence of fatty acids and their derivatives in coriander leaf oil, providing a strong rationale for investigating it as a source of methyl 2-decenoate.

Insect Kingdom: A Pheromonal Role

The insect world presents a compelling case for methyl 2-decenoate as a semiochemical, specifically as a pheromone. This hypothesis is largely based on the well-documented role of structurally similar compounds, such as methyl 2,4,6-decatrienoates, which function as aggregation and sex pheromones for various species of stink bugs (Hemiptera: Pentatomidae).[1][5][6]

For instance, methyl (E,E,Z)-2,4,6-decatrienoate is the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali, and is also known to attract the invasive brown marmorated stink bug, Halyomorpha halys.[5][6] The presence of these closely related α,β-unsaturated esters in the chemical communication systems of insects strongly suggests that methyl 2-decenoate could be a component of the pheromone blend of other, yet to be fully characterized, insect species. Field trials have shown that ethyl (E)-2-decenoate, a closely related ester, elicits a minimal attractive response in the codling moth, Cydia pomonella.

Methodologies for Extraction and Isolation

The successful extraction and isolation of methyl 2-decenoate from natural matrices require careful consideration of the source material and the physicochemical properties of the target compound. The methodologies can be broadly categorized based on the source.

From Plant Material (e.g., Coriandrum sativum)

The primary method for extracting volatile compounds from aromatic plants is hydrodistillation or steam distillation .

Experimental Protocol: Hydrodistillation of Coriander Leaf Essential Oil

-

Material Preparation: Freshly harvested coriander leaves are finely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.

-

Distillation: The chopped plant material is placed in the flask and submerged in distilled water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes into the condenser.

-

Collection: The condensed steam and oil are collected in the burette. Due to the immiscibility and lower density of the essential oil, it forms a distinct layer on top of the water, allowing for easy separation.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.

Caption: General workflow for the solvent extraction of insect pheromones.

Analytical Characterization

The identification and quantification of methyl 2-decenoate in complex natural extracts rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds like methyl 2-decenoate. [7][8][9]The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural elucidation and identification.

Typical GC-MS Parameters for Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used for the separation of fatty acid esters.

-

Injector: Split/splitless injection is common, with the mode depending on the concentration of the analyte.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

-

Identification: The identification of methyl 2-decenoate is achieved by comparing its retention time and mass spectrum with those of an authentic standard, and by comparison with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structural confirmation of an isolated compound, particularly its stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of its structure.

Putative Biosynthetic Pathways

The biosynthesis of methyl 2-decenoate is likely to follow the general principles of fatty acid and ester biosynthesis in plants and insects.

In Plants

In plants, the biosynthesis of the 2-decenoic acid precursor likely originates from the fatty acid synthesis (FAS) pathway, which produces saturated fatty acids. [2][3][4]A desaturase enzyme would then introduce the double bond at the C-2 position. The final step would be the esterification of the free fatty acid with a methyl group, a reaction that could be catalyzed by a methyltransferase or a non-specific esterase.

Caption: Putative biosynthetic pathway of methyl 2-decenoate in plants.

In Insects

In insects, the biosynthesis of fatty acid-derived pheromones also begins with the FAS pathway. [10][11]The resulting fatty acyl-CoA can then be modified by a series of enzymes, including desaturases, reductases, and oxidases, to produce the final pheromone components. [10][11]The formation of an α,β-unsaturated ester like methyl 2-decenoate could involve a desaturation step followed by esterification. The enzymes involved in insect pheromone biosynthesis often exhibit high specificity, which contributes to the species-specificity of the chemical signals.

Known and Potential Biological Activities

The primary biological role of methyl 2-decenoate and its close structural analogs in nature appears to be in chemical communication, particularly as insect pheromones. [1][5][6]The attraction of various stink bug species to methyl 2,4,6-decatrienoates is a clear indication of the effectiveness of this class of compounds as semiochemicals. [1][5][6] Beyond its role in insect communication, the biological activities of methyl 2-decenoate are not well-explored. However, other unsaturated fatty acid esters have been investigated for a range of pharmacological properties, including their potential as transdermal permeation enhancers and their immunomodulatory effects. [12][13]Given the structural similarities, it is plausible that methyl 2-decenoate may also possess interesting and as-yet-undiscovered pharmacological activities.

Future Directions and Conclusion

The study of the natural sources of methyl 2-decenoate is a field with considerable potential for new discoveries. While strong evidence points to its precursor's presence in coriander and the likely role of related compounds as insect pheromones, a definitive identification of methyl 2-decenoate from a natural source, complete with a detailed isolation and characterization protocol, remains a key research gap.

Future research should focus on:

-

Targeted screening of plant essential oils and insect pheromone blends: A systematic investigation of species known to produce related compounds is warranted.

-

Elucidation of specific biosynthetic pathways: Identifying the specific enzymes responsible for the formation of the 2-ene bond and the final esterification step will be crucial.

-

Investigation of biological activities: A broader screening of the pharmacological and physiological effects of methyl 2-decenoate could reveal novel applications.

References

- Light, D. M., Knight, A. L., & Henrick, C. A. (2001). Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z)-2,4-decadienoate. Journal of Agricultural and Food Chemistry, 49(4), 1864-1871.

- Bhuiyan, M. N. I., Begum, J., & Sultana, M. (2009). Chemical composition of leaf and seed essential oil of Coriandrum sativum L. from Bangladesh. Bangladesh Journal of Pharmacology, 4(2), 150-153.

- Kalhapure, R. S., & Govender, T. (2017). Exploring unsaturated fatty acid cholesteryl esters as transdermal permeation enhancers. Pharmaceutical Research, 34(4), 845-856.

- Ullah, Z., & Akram, M. (2023). Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity. Molecules, 28(2), 707.

- Mandal, S., & Mandal, M. (2015). Coriander (Coriandrum sativum L.) essential oil: Chemistry and biological activity. Asian Pacific Journal of Tropical Biomedicine, 5(6), 421-428.

- Weber, D. C., Leskey, T. C., Walsh, G. C., & Khrimian, A. (2014). Synergy of aggregation pheromone with methyl (E,E,Z)-2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 107(3), 1061-1068.

- Tupec, M., Buček, A., Valterová, I., & Pichová, I. (2022). Biotechnological potential of insect fatty acid-modifying enzymes. Biotechnology Advances, 54, 107803.

- Harper, A., & Breen, J. (2016). Biosynthesis of Fatty Acids. In StatPearls.

- Li-Beisson, Y., Thelen, J. J., Ohlrogge, J., & Pollard, M. (2020).

- Li-Beisson, Y., Shorrosh, B., Beisson, F., Andersson, M. X., Arondel, V., Bates, P. D., ... & Ohlrogge, J. (2013). Acyl-lipid metabolism. The Arabidopsis book/American Society of Plant Biologists, 11.

-

PubChem. (n.d.). Methyl 2-decenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-decenoate. Retrieved from [Link]

- Raic, M. R., Z., Z., & B., D. (2011).

- Nurzyńska-Wierdak, R. (2013). Essential oil composition of the coriander (Coriandrum sativum L.) herb depending on the development stage. Acta Agrobotanica, 66(1), 53-60.

- Ardila, N., & Mejía-Giraldo, J. C. (2018).

- Gołębiowski, M., Cerkowniak, M., Boguś, M. I., & Stepnowski, P. (2021). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. PeerJ, 9, e12624.

- Khrimian, A., Shearer, P. W., Zhang, A., Hamilton, G. C., & Aldrich, J. R. (2008). Field trapping of the invasive brown marmorated stink bug, Halyomorpha halys, with geometric isomers of methyl 2,4,6-decatrienoate. Journal of agricultural and food chemistry, 56(6), 197-203.

- Velíšek, J., & Cejpek, K. (2006). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds–a review. Czech Journal of Food Sciences, 24(5), 193-216.

- Jin, X., Li, G., & Wang, S. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 778938.

- Medh, J. D. (n.d.). Fatty Acid Biosynthesis.

- Gołębiowski, M., Cerkowniak, M., Boguś, M. I., & Stepnowski, P. (2021). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. PeerJ, 9, e12624.

-

The Pherobase. (n.d.). Semiochemical compound: Methyl (E,E)-2,4-decadienoate. Retrieved from [Link]

- Horrobin, D. F. (1993). Compositions containing esters of unsaturated fatty acids. U.S. Patent No. 5,270,047. Washington, DC: U.S.

- Gutiérrez, S., Svahn, S. L., & Johansson, E. (2019). Unsaturated Fatty Acids and Their Immunomodulatory Properties. Nutrients, 11(10), 2283.

- Golebiowski, M., Cerkowniak, M., Boguś, M. I., & Stepnowski, P. (2022). Lipids as a key element of insect defense systems. Frontiers in Physiology, 13, 962157.

- Sangeetha, R., & Vedasree, N. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 186-190.

- Mathkoor, M. M., Al-Snafi, A. E., & Al-Salami, B. K. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.

- Runde, W., Adio, A. M., & Obochi, G. O. (2022). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry, 38(2), 353-359.

- Shah, S. H., Khan, M., Ahmad, N., & Ahmad, I. (2023). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Molecules, 28(18), 6611.

- Petersson, S., Ekeberg, D., & Östin, A. (2016). Optimization of peak area precision of a GC–MS drug screening method using a nonparametric sign test. Analytical and bioanalytical chemistry, 408(24), 6755-6763.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 4. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 10. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Lipids as a key element of insect defense systems [frontiersin.org]

- 12. Exploring unsaturated fatty acid cholesteryl esters as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Biological Activity and Pharmacological Profiling of Methyl 2-Decenoate: A Technical Whitepaper

Executive Summary

Methyl 2-decenoate (M2D) is an α,β -unsaturated fatty acid ester (C11H20O2) traditionally recognized as a flavoring agent and fragrance adjuvant[1]. However, recent pharmacological and metabolomic profiling has unveiled a complex spectrum of biological activities. This whitepaper synthesizes the current scientific understanding of M2D, detailing its role as a transient receptor potential (TRP) channel modulator, a potent allelochemical/phytotoxin, and a bioactive lipid metabolite. Designed for researchers and drug development professionals, this guide provides mechanistic insights, quantitative data, and self-validating experimental protocols to facilitate downstream research.

Structural Dynamics and Chemical Profile

Methyl 2-decenoate is characterized by a 10-carbon aliphatic chain with a trans (E) double bond at the C2 position, terminating in a methyl ester[1]. The presence of the α,β -unsaturated carbonyl system is the critical pharmacophore for much of its biological activity. This structural motif acts as a Michael acceptor, capable of forming covalent adducts with nucleophilic residues (such as thiols in cysteine or glutathione) in biological systems. Furthermore, its lipophilic tail allows it to readily partition into cell membranes, altering lipid bilayer dynamics and interacting with the hydrophobic binding pockets of transmembrane receptors.

Mechanistic Pathways of Biological Activity

Sensory Pharmacology: TRPM8 Modulation and Chemesthesis

M2D has been identified as a potent modulator of TRPM8 (Transient Receptor Potential Cation Channel Subfamily M Member 8)[2]. TRPM8 is the primary molecular transducer of cold somatosensation and is expressed in primary sensory neurons.

Mechanism of Action: M2D functions as a TRPM8 agonist, inducing a chemesthetic cooling sensation[2][3]. The causality of this activation lies in the compound's ability to stabilize the open conformation of the TRPM8 channel. The lipophilic tail of M2D interacts with the voltage-sensing-like domain (VSLD) of the channel. This binding shifts the voltage-dependent activation curve of TRPM8 to more negative potentials, allowing the channel to open at physiological resting membrane potentials. The subsequent influx of Ca2+ and Na+ depolarizes the sensory neuron, triggering action potentials that the central nervous system interprets as a cooling sensation. Patent literature indicates that M2D can induce these chemesthetic responses at concentrations ranging from 0.001 ppm to 100 ppm[3].

Figure 1: Mechanism of TRPM8 activation by Methyl 2-Decenoate leading to chemesthetic perception.

Allelopathy and Phytotoxicity via Bioconversion

Beyond human pharmacology, M2D exhibits profound allelopathic properties. Research into the re-cropping obstacles of Rehmannia glutinosa (a medicinal plant) revealed that soil-borne fungi, specifically Aspergillus japonicus, metabolize the plant's iridoid glycosides (like catalpol) into M2D[4].

Mechanism of Action: The accumulation of M2D in the rhizosphere exerts severe phytotoxic effects on surrounding seeds and seedlings. The α,β -unsaturated ester acts as a soft electrophile. Upon entering the root cells of competing plants, M2D undergoes Michael addition with intracellular thiols, rapidly depleting glutathione (GSH) pools and inhibiting critical thiol-dependent enzymes required for meristematic cell division and radicle elongation. This results in stunted root growth and reduced biomass[4].

Figure 2: Fungal bioconversion of catalpol to M2D and its subsequent phytotoxic pathway.

Metabolic and Neuroprotective Implications

M2D also plays a role in complex metabolic interactions. In oncology metabolomics, M2D has been identified as a stable metabolite in the secretome of E. coli interacting with MDA-MB-231 breast cancer cells, indicating its involvement in host-microbiome lipid signaling[5]. Furthermore, structurally analogous trans-2 unsaturated fatty acid derivatives (such as trans-2-decenoic acid ethyl ester) have demonstrated notable neuroprotective pharmacological properties[6]. The structural homology suggests that M2D may similarly modulate neuro-inflammatory pathways, likely through the activation of anti-oxidant response elements (ARE) via mild electrophilic stress.

Quantitative Data Summary

The following table summarizes the quantitative phytotoxic impact of M2D (derived from A. japonicus fermentation broth) on various agricultural models[4].

| Plant Model | Root Length Inhibition (%) | Seedling Height Inhibition (%) | Fresh Weight Reduction (%) | Germination Rate Impact |

| Cabbage (Brassica oleracea) | 82.8% | 30.0% | 22.7% | Negligible |

| Radish (Raphanus sativus) | 31.2% | 90.9% | 54.5% | Negligible |

| Sesame (Sesamum indicum) | 75.6% | 71.4% | 64.7% | Severe (92% → 12%) |

Table 1: Inhibitory effects of M2D on seedling growth parameters. Data demonstrates species-specific sensitivity, with sesame showing the highest vulnerability at the germination phase.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causal reasoning behind the methodological choice.

Protocol A: High-Throughput Calcium Imaging for TRPM8 Agonism

This protocol quantifies the chemesthetic activation of TRPM8 by M2D.

-

Cell Culture & Transfection:

-

Step: Culture HEK293T cells in DMEM + 10% FBS. Transiently transfect with a human TRPM8-expressing plasmid using Lipofectamine 3000.

-

Causality: HEK293T cells lack endogenous TRPM8, providing a zero-background baseline. Transient transfection ensures high expression levels necessary for robust signal-to-noise ratios.

-

-

Fluorophore Loading:

-

Step: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 2 mM Ca2+ . Incubate with 3 µM Fluo-4 AM and 0.1% Pluronic F-127 for 45 minutes at 37°C.

-

Causality: Pluronic F-127 acts as a non-ionic surfactant to solubilize the highly hydrophobic Fluo-4 AM. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive Fluo-4 fluorophore intracellularly. Extracellular calcium in the HBSS is strictly required, as TRPM8 activation relies on the influx of extracellular Ca2+ .

-

-

Compound Application & Acquisition:

-

Step: Prepare M2D at varying concentrations (0.1 ppm to 100 ppm) in HBSS with a final DMSO concentration of ≤ 0.1%. Image using a confocal microscope (Ex: 488 nm, Em: 520 nm). Apply M2D at frame 20 of a 100-frame time-lapse.

-

Causality: Keeping DMSO below 0.1% prevents solvent-induced membrane permeabilization, which would cause false-positive calcium spikes. Menthol (100 µM) must be used as a positive control to validate channel functionality.

-

Protocol B: Phytotoxicity and Seed Germination Assay

This assay isolates the allelopathic effects of M2D from soil microbiome variables.

-

Seed Sterilization:

-

Step: Submerge seeds (e.g., Sesamum indicum) in 1% sodium hypochlorite for 10 minutes, followed by five washes with sterile Milli-Q water.

-

Causality: Surface sterilization eliminates exogenous bacterial or fungal pathogens that could independently stunt radicle growth, ensuring that any observed inhibition is solely attributable to M2D.

-

-

Compound Delivery:

-

Step: Dissolve M2D in 0.5% Tween-80 (aqueous). Place sterile Whatman No. 1 filter paper in 90 mm Petri dishes. Add 5 mL of the M2D solution to the filter paper. Place 30 seeds per dish.

-

Causality: M2D is highly lipophilic; Tween-80 ensures an even emulsion and uniform exposure across the filter paper without exerting toxic effects on the seeds.

-

-

Incubation & Morphometric Analysis:

-

Step: Incubate in a phytotron at 25°C with a 16h light / 8h dark cycle for 7 days. Photograph dishes and measure radicle length using ImageJ software.

-

Causality: Digital measurement via ImageJ removes human bias and allows for the precise quantification of curved or tangled radicles, ensuring high-fidelity data for IC50 calculations.

-

References

-

The Good Scents Company. mushroom oil, 68917-13-5 - The Good Scents Company: methyl 2-decenoate.[7] URL:

-

National Center for Biotechnology Information (NIH). Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem.[1] URL:

-

CABI Digital Library. Screening of catalpol transforming strain and separation and identification of the products.[4] URL: _

-

Google Patents. WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof.[6] URL:

-

Google Patents. WO2017058594A1 - Compounds useful as modulators of trpm8.[2] URL:

-

Justia Patents. Compounds useful as modulators of TRPM8 - Patents.[3] URL:

-

National Institutes of Health (PMC). E. coli Secretome Metabolically Modulates MDA-MB-231 Breast Cancer Cells' Energy.[5] URL:

Sources

- 1. Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. E. coli Secretome Metabolically Modulates MDA-MB-231 Breast Cancer Cells’ Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]

- 7. mushroom oil, 68917-13-5 [thegoodscentscompany.com]

A Technical Guide to the Structural Isomers of Methyl 2-decenoate

Abstract

This technical guide provides an in-depth exploration of the structural isomers of methyl 2-decenoate, with a primary focus on the stereochemically distinct (E)- and (Z)-geometric isomers. Designed for researchers, scientists, and professionals in drug development, this document details stereoselective synthesis protocols, robust analytical characterization techniques, and chromatographic separation methodologies. The causality behind experimental choices is emphasized to provide field-proven insights. Furthermore, this guide discusses the known industrial applications and biological significance of these isomers, particularly in the fields of semiochemicals and flavor chemistry. All protocols are presented as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: Defining Isomerism in Methyl 2-decenoate

Methyl 2-decenoate (C₁₁H₂₀O₂) is an α,β-unsaturated ester that presents a fascinating case study in isomerism.[1] While the term "structural isomers" can broadly refer to any compounds with the same molecular formula but different atomic connectivity, in the context of a specific parent molecule like methyl 2-decenoate, it is crucial to dissect the various forms this isomerism can take. The specific arrangement of atoms can drastically alter a molecule's physicochemical properties and biological activity, a principle of paramount importance in drug design and chemical ecology.[2]

The primary classes of isomers relevant to methyl 2-decenoate are:

-

Geometric (E/Z) Isomers: Arising from the restricted rotation around the C2=C3 double bond, these stereoisomers—(E)-methyl 2-decenoate and (Z)-methyl 2-decenoate—are often the most critical distinction. Their synthesis and separation represent a common and significant challenge in organic chemistry.

-

Positional Isomers: These are true structural isomers where the double bond is located at a different position within the ten-carbon chain (e.g., methyl 3-decenoate, methyl 4-decenoate).

-

Skeletal (or Branching) Isomers: In these structural isomers, the carbon backbone itself is branched, rather than being a linear ten-carbon chain (e.g., methyl 2-methyldecanoate).[3]

This guide will focus principally on the geometric isomers, as their subtle structural difference leads to significant functional consequences and requires highly specialized synthetic and analytical strategies. Positional and skeletal isomers will be discussed in a broader context.

Stereoselective Synthesis of (E)- and (Z)-Methyl 2-decenoate

The controlled synthesis of either the (E)- or (Z)-isomer is fundamental to studying their unique properties. The choice of reaction is dictated by the desired stereochemical outcome, with thermodynamic control typically favoring the more stable (E)-isomer and kinetic control being necessary for the (Z)-isomer.

Synthesis of (E)-Methyl 2-decenoate via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the industry-standard method for preparing (E)-α,β-unsaturated esters due to its high stereoselectivity and operational simplicity.[4][5][6] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to cleaner reactions.[4]

Causality of Choice: The HWE reaction is chosen for (E)-isomer synthesis because its reaction intermediates can equilibrate to the more thermodynamically stable anti-periplanar conformation, which leads directly to the (E)-alkene product.[6][7] Furthermore, the dialkylphosphate byproduct is water-soluble, allowing for a straightforward aqueous extraction, which is a significant advantage over the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[4][6]

Experimental Protocol: HWE Synthesis of (E)-Methyl 2-decenoate

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 equivalents) via syringe. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add octanal (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise via a syringe or an addition funnel over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the octanal is consumed.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-methyl 2-decenoate. Confirm identity and >95% (E)-selectivity using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Synthesis of (Z)-Methyl 2-decenoate via the Still-Gennari Olefination

To overcome the thermodynamic preference for the (E)-isomer, a kinetically controlled reaction is required. The Still-Gennari modification of the HWE reaction is the premier method for synthesizing (Z)-α,β-unsaturated esters with high stereoselectivity.[2][8]

Causality of Choice: This method employs a phosphonate reagent with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[2][9] These groups prevent the equilibration of the reaction intermediates by accelerating the elimination of the oxaphosphetane intermediate.[10] The reaction is run under strong, non-coordinating bases (e.g., KHMDS) with a crown ether at very low temperatures (-78 °C) to ensure kinetic control, favoring the formation of the less stable (Z)-alkene.[2][9]

Experimental Protocol: Still-Gennari Synthesis of (Z)-Methyl 2-decenoate

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ylide Generation: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents). Then, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, typically as a solution in THF) dropwise. Stir the resulting deep red solution at -78 °C for 30 minutes.

-

Aldehyde Addition: Add octanal (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the cold ylide solution.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Workup and Purification: Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x volumes), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by ¹H NMR and GC to confirm identity and high (Z)-selectivity.

Analytical Characterization and Separation

Distinguishing between the (E)- and (Z)-isomers is impossible without robust analytical techniques. Spectroscopy provides the structural confirmation, while chromatography is essential for both analysis and purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for differentiating (E) and (Z) isomers of α,β-unsaturated esters. The key diagnostic signals are the vinyl protons at C2 and C3.

-

Coupling Constant (J): The coupling constant between the two vinyl protons (H-2 and H-3) is stereochemically dependent. For the (E)-isomer, the protons are trans to each other, resulting in a larger coupling constant, typically J ≈ 15-16 Hz . For the (Z)-isomer, the protons are cis, leading to a smaller coupling constant of J ≈ 11-12 Hz .

-

Chemical Shift: The C3 proton in the (E)-isomer typically appears further downfield compared to the (Z)-isomer due to deshielding effects from the carbonyl group.

| Isomer | Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

| (E)-methyl 2-decenoate | H-2 (α) | ~5.8 | J(H2-H3) ≈ 15.6 |

| H-3 (β) | ~6.9 | ||

| (Z)-methyl 2-decenoate | H-2 (α) | ~5.7 | J(H2-H3) ≈ 11.5 |

| H-3 (β) | ~6.2 |

Table 1: Representative ¹H NMR data for the vinyl protons of (E)- and (Z)-methyl 2-decenoate in CDCl₃.

Mass Spectrometry (MS): While the electron ionization (EI) mass spectra of (E)- and (Z)-isomers are often very similar or identical due to the high energy causing bond rotation in the radical cation, they are crucial for confirming the molecular weight (m/z 184.1463) and fragmentation pattern.[1][11] The molecular ion peak (M⁺) at m/z = 184 is typically observed. Common fragments include the loss of the methoxy group (•OCH₃, M-31) resulting in a peak at m/z = 153, and a prominent peak from McLafferty rearrangement at m/z = 87.[1]

Chromatographic Separation

Gas Chromatography (GC): GC is the preferred method for separating and quantifying mixtures of fatty acid methyl ester (FAME) isomers.[12][13][14]

-

Column Choice: A highly polar stationary phase, such as a biscyanopropyl polysiloxane column (e.g., Rt-2560 or TR-FAME), is essential for resolving geometric isomers.[12][13][15]

-

Elution Order: On these polar columns, the (E)-isomer (trans) is typically less retained and elutes before the (Z)-isomer (cis).[13] This is a critical diagnostic tool for peak assignment.

Workflow for Synthesis and Isomer Verification

Caption: Workflow for synthesis and validation of methyl 2-decenoate isomers.

Broader Isomeric Landscape: Positional and Skeletal Isomers

While (E/Z)-isomerism is key, a comprehensive understanding requires acknowledging other structural isomers.

-

Positional Isomers: Isomers like methyl 3-decenoate or methyl 9-oxo-cis-decenoate have distinct chemical properties and synthetic routes.[16] Their synthesis often requires different starting materials and strategic disconnections (e.g., starting from a different functionalized carbon). Their spectroscopic signatures would differ significantly, particularly in the position and multiplicity of the olefinic and carbonyl-adjacent signals in NMR.

-

Skeletal Isomers: Branching of the alkyl chain, as in methyl 2-methyldecanoate, impacts steric hindrance and lipophilicity.[3] This can influence reaction rates, chromatographic retention times, and importantly, how the molecule fits into a biological receptor site. Synthesis of these isomers requires starting with a branched aldehyde or building the branched chain through multi-step sequences.

Applications and Biological Significance

The specific geometry of methyl 2-decenoate isomers is critical to their function, particularly as semiochemicals (signaling chemicals) in the insect world.

-

Insect Pheromones and Kairomones: Various isomers of methyl decenoates and related decadienoates serve as aggregation or sex pheromones for numerous species of stink bugs (Pentatomidae).[17] For example, specific isomers of methyl 2,4,6-decatrienoate are used as pheromones by some species and as kairomones (signals beneficial to the receiver) by predator or parasitoid insects to locate their hosts.[17] Methyl (E)-2-decenoate itself has been identified as an attractant for the codling moth (Cydia pomonella).[18] This biological specificity underscores the importance of isomeric purity in developing effective and environmentally benign pest management strategies.

-

Flavor and Fragrance: Methyl 2-decenoate is used as a flavoring agent in food and as a component in fragrances, often described as having a mushroom-like odor.[1][19] The different isomers can possess distinct organoleptic profiles, making stereoselective synthesis valuable for the flavor and fragrance industry.

Conclusion and Future Perspectives

The structural isomers of methyl 2-decenoate provide a compelling example of how subtle changes in molecular architecture can lead to profound differences in chemical behavior and biological function. Mastery over the stereoselective synthesis of the (E)- and (Z)-isomers, through methodologies like the Horner-Wadsworth-Emmons reaction and the Still-Gennari olefination, is essential for any research or development program involving these compounds. Robust analytical validation, primarily through ¹H NMR and polar-phase GC, is a non-negotiable component of this work.

Future research will likely focus on elucidating the precise isomeric composition of pheromone blends in a wider range of species and exploring the potential of these molecules and their derivatives as novel synthons in medicinal chemistry. The principles and protocols outlined in this guide provide a solid and reliable foundation for scientists and researchers to build upon in these endeavors.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Scheidt, K. A., et al. (2006). Stereoselective Synthesis of (E)-α,β-Unsaturated Esters via Carbene-Catalyzed Redox Esterification. Organic Letters, ACS Publications. [Link]

-

Li, W., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Publishing. [Link]

-

Sum, F. W., & Weiler, L. (1978). Stereoselective synthesis of β-substituted α,β-unsaturated esters by dialkylcuprate coupling to the enol phosphate of β-keto esters. ResearchGate. [Link]

-

Reddy, P. V., & Falck, J. R. (2006). Stereoselective Synthesis of Z-α-Aryl-α,β-unsaturated Esters. ACS Publications. [Link]

-

Li, W., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]

-

University of Bath. (n.d.). Still-Gennari Olefination. [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]

-

Szymański, W., et al. (2021). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. [Link]

-

Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]

-

Mondello, L., et al. (2013). Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation × GC. Analytical Chemistry, ACS Publications. [Link]

-

Aldrich, J. R., et al. (2011). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. ResearchGate. [Link]

-

van der Vlugt, J. I., et al. (2021). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva-Portal.org. [Link]

-

Christie, W. W. (1989). Gas chromatographic analysis of fatty acid methyl esters. PubMed. [Link]

-

Shimadzu. (n.d.). Application News - Gas Chromatography. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-decenoate. PubChem. [Link]

-

Szymański, W., et al. (2022). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Aqar, D. Y., & Mujtaba, I. M. (2020). Synthesis of Methyl Decanoate Using Different Types of Batch Reactive Distillation Systems. MDPI. [Link]

-

Light, D. M., et al. (2001). Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z)-2,4-decadienoate. USDA ARS. [Link]

-

van der Steen, D., & van der Wal, B. (1980). Synthesis of methyl (E,Z,Z)‐2(or 4 or 6),9,12‐octadecatrienoate and methyl (E,Z,Z)‐2(or 6 or 8),11,14‐eicosatrienoate. R Discovery. [Link]

- Light, D. M., et al. (2002). Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted). [Link]

-

The Pherobase. (2025). Semiochemical compound: Methyl (E,E)-2,4-decadienoate. [Link]

-

Global Substance Registration System. (n.d.). METHYL 2-DECENOATE, (E)-. [Link]

-

NIST. (n.d.). 2-Decenoic acid, methyl ester, (E)-. NIST WebBook. [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-2-decenoate. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

PubChemLite. (n.d.). Methyl 2-decenoate (C₁₁H₂₀O₂). [Link]

-

The Good Scents Company. (n.d.). methyl decanoate, 110-42-9. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-methyldecanoate. PubChem. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 9-oxo-cis-decenoate. [Link]

-

The Good Scents Company. (n.d.). methyl 2-decenoate, 2482-39-5. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Decanoate. PubChem. [Link]

Sources

- 1. Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-methyldecanoate | C12H24O2 | CID 122511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Still-Gennari Olefination [ch.ic.ac.uk]

- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. 2-Decenoic acid, methyl ester, (E)- [webbook.nist.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 14. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

- 18. US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]

- 19. methyl 2-decenoate, 2482-39-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of Methyl 2-Decenoate in Organic Solvents

Introduction

Methyl 2-decenoate (C₁₁H₂₀O₂), a fatty acid ester, is a molecule of significant interest in the pharmaceutical and flavor/fragrance industries.[1][2] Its utility in various applications is intrinsically linked to its solubility profile in different organic solvents. A comprehensive understanding of its solubility is paramount for formulation development, reaction chemistry, purification processes, and ensuring the bioavailability of active pharmaceutical ingredients (APIs).[3][4] This guide provides a deep dive into the theoretical and practical aspects of the solubility of methyl 2-decenoate, offering a robust framework for its application in research and development.

This document moves beyond a simple recitation of data, providing insights into the causal relationships between solvent properties and solute behavior. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Physicochemical Properties of Methyl 2-Decenoate

A foundational understanding of the physicochemical properties of methyl 2-decenoate is crucial for predicting and interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [5] |

| Appearance | Colorless clear liquid (estimated) | [6][7] |

| Boiling Point | 232.00 to 236.00 °C @ 760.00 mm Hg | [6][7] |

| Density | 0.88700 to 0.89200 g/cm³ @ 25.00 °C | [6] |

| logP (o/w) | 4.354 - 4.505 (estimated) | [6][7] |

| Water Solubility | 16.97 mg/L @ 25 °C (estimated) | [6][7] |

The relatively long hydrocarbon chain and the presence of a polar ester group give methyl 2-decenoate a predominantly non-polar character, as indicated by its high octanol-water partition coefficient (logP). This suggests a general preference for solubility in non-polar to moderately polar organic solvents.[4]

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that are present in all molecules and are the primary forces of attraction in non-polar compounds. The long alkyl chain of methyl 2-decenoate contributes significantly to these interactions.

-

Dipole-Dipole Interactions: The ester functional group in methyl 2-decenoate possesses a permanent dipole, allowing for electrostatic interactions with other polar molecules.[8]

-

Hydrogen Bonding: While methyl 2-decenoate cannot self-associate via hydrogen bonding as a donor, the oxygen atoms of the carbonyl and ether linkages can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols.[4]

Solvent Selection Logic

The choice of a suitable solvent is a critical step in any process involving the dissolution of methyl 2-decenoate. The following diagram illustrates the logical considerations for solvent selection based on the interplay of intermolecular forces.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

I. Materials and Equipment

-

Methyl 2-decenoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 2-decenoate to a series of vials, each containing a known volume of a different organic solvent. The excess is crucial to ensure that the solution reaches saturation. [9] * Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours to allow the undissolved methyl 2-decenoate to settle.

-

For viscous solvents or fine suspensions, centrifugation may be necessary to achieve a clear separation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no undissolved material is transferred.

-

Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of methyl 2-decenoate in the diluted sample using a validated GC-FID method. [11][12]

-

-

Data Analysis:

-

Calculate the solubility of methyl 2-decenoate in each solvent, expressed in units such as g/100 mL or mol/L, taking into account any dilution factors.

-

Representative Solubility Data of Methyl 2-Decenoate

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL at 25°C) | Primary Intermolecular Interactions |

| n-Hexane | 1.88 | > 50 | Van der Waals |

| Toluene | 2.38 | > 50 | Van der Waals, π-π stacking |

| Diethyl Ether | 4.34 | > 50 | Dipole-dipole, Van der Waals |

| Ethyl Acetate | 6.02 | > 50 | Dipole-dipole |

| Acetone | 20.7 | > 30 | Dipole-dipole |

| Isopropanol | 19.9 | > 30 | Hydrogen bonding (acceptor), Dipole-dipole |

| Ethanol | 24.5 | > 30 | Hydrogen bonding (acceptor), Dipole-dipole |

| Methanol | 32.7 | > 20 | Hydrogen bonding (acceptor), Dipole-dipole |

| Acetonitrile | 37.5 | ~10-20 | Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~5-15 | Dipole-dipole |

Conclusion

The solubility of methyl 2-decenoate in organic solvents is governed by its molecular structure, which imparts a predominantly non-polar character with a site for moderate polar interactions. Consequently, it exhibits high solubility in non-polar and moderately polar aprotic solvents, and good solubility in polar protic solvents where it can act as a hydrogen bond acceptor. For precise quantitative data, the shake-flask method coupled with a reliable analytical technique such as gas chromatography is the recommended approach. The principles and protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively work with methyl 2-decenoate and to design and execute robust solubility studies.

References

- Gas Chromatographic Determination of the Solubility of Gases in Liquids at Low Pressures. (n.d.).

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Determination of the Solubility of Gases in Liquids by Gas-Liquid Chro. (n.d.). Taylor & Francis eBooks.

- Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. (n.d.). ResearchGate.

- methyl 2-decenoate, 2482-39-5. (n.d.). The Good Scents Company.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- methyl (E)-2-decenoate, 7367-85-3. (n.d.). The Good Scents Company.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Methyl 2-decenoate | C11H20O2 | CID 5368064. (n.d.). PubChem - NIH.

- Ester assay in the laboratory. (2024, December 20). YesWeLab - Blog.

- Solubility in organic solvents Definition. (2025, August 15). Fiveable.

- Methyl Decanoate | C11H22O2 | CID 8050. (n.d.). PubChem.

- Methyl Decanoate CAS# 110-42-9: Odor profile, Molecular properties, Regulation. (n.d.). Scent.vn.

- Chemical Properties of 2-Decenoic acid, methyl ester (CAS 2482-39-5). (n.d.). Cheméo.

- Showing Compound Methyl 2-decenoate (FDB016347). (2010, April 8). FooDB.

Sources

- 1. Methyl 2-decenoate | C11H20O2 | CID 5368064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Methyl 2-decenoate (FDB016347) - FooDB [foodb.ca]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. fiveable.me [fiveable.me]

- 5. 2-Decenoic acid, methyl ester (CAS 2482-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. methyl 2-decenoate, 2482-39-5 [thegoodscentscompany.com]

- 7. methyl (E)-2-decenoate, 7367-85-3 [thegoodscentscompany.com]

- 8. Ester assay in the laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scent.vn [scent.vn]

Thermal Stability of Unsaturated Methyl Esters: Mechanistic Insights and Analytical Workflows

Executive Summary

Unsaturated fatty acid methyl esters (FAMEs) are critical molecular building blocks across multiple high-tech industries, functioning as renewable biofuel components, advanced biolubricants, and essential lipid excipients in nanoparticle drug delivery systems. However, their inherent susceptibility to thermal and thermo-oxidative degradation remains a significant engineering bottleneck. This technical guide elucidates the fundamental kinetics of their thermal degradation, outlines a self-validating experimental workflow for stability assessment, and translates these chemical principles into actionable insights for drug development and materials science.

The Mechanistic Basis of Thermal Instability

The thermal degradation of unsaturated methyl esters is not a singular event but a complex web of competing reactions governed by the degree of unsaturation (the number of C=C double bonds) and the atmospheric conditions (inert versus oxidative).

Pyrolytic Cleavage (Inert Environments)

Under strictly thermal stress (e.g., temperatures exceeding 300 °C in the absence of oxygen), the primary degradation pathway is the homolytic cleavage of the carbon-carbon (C-C) bonds. Molecular dynamics simulations, such as ReaxFF-MD analyses, have demonstrated that the initial pyrolysis of methyl oleate (C18:1) involves the breaking of the C-C bond to produce large molecular intermediates. As thermal energy increases, these intermediates undergo secondary cracking, decomposing into small gaseous substances like methane, ethylene, and carbon oxides[1].

Thermo-Oxidative Degradation (Oxygen-Rich Environments)

When oxygen is introduced, the degradation mechanism shifts dramatically from pure pyrolysis to a radical-chain multistep reaction, occurring at much lower temperatures. The reaction is initiated by the abstraction of an allylic hydrogen atom. This process is highly favored because the bond dissociation energy of a C-H bond adjacent to a C=C double bond is significantly lower than that of a standard aliphatic C-H bond. The resulting free radical reacts rapidly with molecular oxygen to form hydroperoxides, which subsequently decompose into secondary oxidation products such as short-chain aldehydes, ketones, and organic acids[2].

Thermal and thermo-oxidative degradation pathways of unsaturated methyl esters.

Kinetics and Thermodynamics of Degradation

The thermodynamic stability of methyl esters is inversely proportional to their degree of unsaturation. Saturated esters exhibit significantly higher thermal resilience compared to their unsaturated counterparts. For instance, in supercritical methanol, saturated fatty acid methyl esters remain highly stable at temperatures up to 325 °C, whereas unsaturated variants begin to degrade rapidly[3].

The activation energy ( Ea ) for the pyrolysis of methyl oleate has been calculated at approximately 190.02 kJ/mol. However, in an oxidative combustion environment, this activation energy drops to 144.89 kJ/mol, highlighting the potent catalytic role of oxygen in accelerating the degradation process[1].

Table 1: Comparative Thermal Stability Metrics of Common Methyl Esters

| Methyl Ester | Carbon Chain | Degree of Unsaturation | Pyrolysis Activation Energy ( Ea ) | Typical Mass Loss Onset ( Tonset ) | Primary Degradation Products |

| Methyl Stearate | C18:0 | 0 | > 200 kJ/mol | ~ 300 - 325 °C | Alkanes, CO₂, H₂O |

| Methyl Oleate | C18:1 | 1 | 190.02 kJ/mol | ~ 270 - 290 °C | Alkenes, Methane, CO |

| Methyl Linoleate | C18:2 | 2 | < 180 kJ/mol | ~ 250 - 270 °C | Hydroperoxides, Aldehydes |

| Methyl Linolenate | C18:3 | 3 | < 160 kJ/mol | ~ 230 - 250 °C | Epoxides, Polymeric Char |

Note: Exact Tonset values are highly dependent on the experimental heating rates and the specific atmospheric conditions (e.g., Nitrogen vs. Synthetic Air).

Experimental Workflow: A Self-Validating Protocol for Stability Assessment

To accurately quantify the thermal stability of unsaturated methyl esters, researchers must employ orthogonal analytical techniques. Relying solely on macroscopic mass loss is insufficient; one must correlate mass loss with the evolution of specific chemical species to prove the underlying mechanism.

The following protocol utilizes Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to create a self-validating system : TGA provides the macroscopic kinetic data (mass loss over time/temperature), while FTIR provides the mechanistic proof (identifying the exact functional groups leaving the sample).

Step-by-Step Methodology: TGA-FTIR Analysis

-

Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the highly purified unsaturated methyl ester into an alumina crucible.

-

Causality: Small sample sizes prevent thermal lag and ensure uniform heat distribution, minimizing mass-transfer limitations during gas evolution.

-

-

Atmospheric Control (Purging): Purge the TGA furnace with a controlled gas flow (Nitrogen for pyrolysis, Synthetic Air for thermo-oxidation) at a constant rate of 40 mL/min for 15 minutes prior to heating.

-

Causality: Establishing a strict baseline atmosphere ensures that degradation pathways are not confounded by residual oxygen or ambient moisture.

-

-

Dynamic Heating Program: Apply a linear heating rate (e.g., 10 °C/min) from ambient temperature up to 600 °C.

-

Causality: A precisely controlled heating rate allows for the mathematical calculation of kinetic parameters (Activation Energy, Pre-exponential factor) using isoconversional methods.

-

-

Evolved Gas Analysis (FTIR): Route the exhaust gas from the TGA through a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR gas cell. Continuously scan the infrared spectra (4000–400 cm⁻¹).

-

Causality: Real-time detection of specific spectral bands—such as the ester C=O stretch at ~1740 cm⁻¹—confirms exactly when the ester linkage is breaking versus when the aliphatic chain is volatilizing[4].

-

-

Kinetic Modeling: Export the coupled TGA-FTIR data to calculate the degradation kinetics, validating the onset temperatures against the appearance of oxidation products (e.g., aldehydes).

Self-validating TGA-FTIR experimental workflow for thermal stability assessment.

Implications for Drug Development and Lipid Nanoparticles (LNPs)

The thermal instability of unsaturated alkyl chains is a paramount concern in modern drug delivery, specifically for Lipid Nanoparticles (LNPs) used in mRNA vaccines and targeted therapeutics. LNPs rely on a complex matrix of ionizable lipids, cholesterol, PEGylated lipids, and unsaturated helper lipids to effectively encapsulate and deliver nucleic acids[5].

When LNPs experience temperature excursions during storage or transport, the unsaturated lipid components undergo the exact thermo-oxidative degradation mechanisms described above. The abstraction of allylic hydrogens and subsequent hydroperoxide formation compromises the structural integrity of the lipid bilayer. In a pharmaceutical context, this leads to catastrophic formulation failures:

-

Phase Transitions: Oxidation alters the lipid packing density, causing premature leakage of the mRNA payload.

-

Adduct Formation: Reactive secondary oxidation products (such as aldehydes) can form covalent adducts with the mRNA, permanently neutralizing its translational efficacy in vivo.

-

Particle Aggregation: Cross-linking of oxidized lipid chains leads to macroscopic particle aggregation, rendering the formulation unsafe for intravenous or intramuscular administration[5].

Mitigating these risks requires rigorous optimization of the saturated-to-unsaturated lipid ratio and the incorporation of targeted antioxidants (e.g., α-tocopherol) that can intercept the radical-chain propagation before it disrupts the LNP architecture.

Conclusion

The thermal stability of unsaturated methyl esters is a delicate balance dictated by molecular structure and environmental conditions. As industries push the boundaries of these molecules—from high-performance biofuels to next-generation genomic medicines—understanding the precise causality of their degradation is non-negotiable. By employing self-validating analytical workflows like TGA-FTIR, researchers can map the exact degradation kinetics, enabling the rational design of more resilient chemical and pharmaceutical formulations.

Sources

The Discovery and Mechanistic Role of Methyl 2-Decenoate in Insect Chemical Ecology: A Technical Guide

Executive Summary

Methyl 2-decenoate (M2D), an unsaturated fatty acid methyl ester, represents a pivotal discovery in the fields of insect chemical ecology and neuropharmacology. Originally identified within host-plant volatile blends, M2D has been characterized as a potent bisexual attractant (kairomone) for destructive agricultural pests, notably the codling moth (Cydia pomonella)[1]. Conversely, recent pharmacological profiling has identified M2D as a modulator of the TRPM8 ion channel, conferring paradoxical insect-repellent properties in specific topical applications[2]. This whitepaper synthesizes the discovery, mechanistic pathways, and experimental validation of M2D, providing a comprehensive framework for researchers in entomology, chemical ecology, and drug development.

The Paradigm Shift: From Sex Pheromones to Kairomones

Historically, pest management relied heavily on sex pheromones—intraspecific signaling molecules typically produced by females to attract males. While effective for monitoring populations, sex pheromones fail to trap the egg-laying females responsible for generational crop damage[1].

The discovery of M2D bridged this critical gap. Structurally related to known semiochemicals (such as the queen bee pheromone 9-oxo-trans-2-decenoic acid[3]), M2D is a naturally occurring volatile ester that acts as a kairomone[4]. Because it mimics the olfactory signature of ripening host fruits (like pears and apples), it triggers a highly conserved foraging and oviposition response in both male and female insects, making it a superior target for population control[1].

The Discovery: M2D as a Bisexual Attractant

The identification of M2D as an active insect semiochemical emerged from the systematic fractionation of pome fruit volatiles. Researchers observed that while synthetic sex pheromones (e.g., codlemone) exclusively attracted males, the raw headspace volatiles of ripe fruit attracted both sexes[1].

Through Gas Chromatography-Electroantennographic Detection (GC-EAD), M2D was isolated and confirmed to elicit strong depolarization in the antennae of both male and female Cydia pomonella[1]. Unlike sex pheromones, which signal mating readiness, M2D signals a nutrient-rich environment suitable for larval development, thereby acting as an aggregant and arrestant[1].

Olfactory signaling pathway of Methyl 2-Decenoate in Lepidoptera.

Pharmacological Duality: TRPM8 Modulation and Repellency

In a fascinating neuropharmacological twist, M2D has recently been identified as a modulator of the Melastatin Transient Receptor Potential Channel 8 (TRPM8)[2]. TRPM8 is a primary sensory ion channel responsible for detecting cold temperatures and chemesthetic cooling agents[2].

When applied topically or in high-concentration vapor forms, M2D acts as a TRPM8 agonist. In insects, the hyperactivation of these chemesthetic pathways results in sensory overload and nociception, effectively turning this potent attractant into a broad-spectrum spatial repellent[2]. This dose- and context-dependent duality makes M2D a highly versatile molecule in both agricultural lure-and-kill systems and topical repellent formulations.

TRPM8-mediated chemesthetic nociception and repellent pathway.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation and behavioral verification of M2D.

Protocol 1: GC-EAD Isolation and Identification of M2D

Causality: Chemical presence in a plant extract does not guarantee biological relevance. GC-EAD couples chemical separation with biological detection, ensuring only compounds that actively bind to insect Odorant Receptors (ORs) are selected.

-

Volatile Collection: Enclose ripe Pyrus communis (Bartlett pear) in a glass aeration chamber. Pull purified air through the chamber over a Super-Q adsorbent trap for 24 hours to capture headspace volatiles[1].

-